molecular formula C18H19ClN4O B3360678 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-62-1

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-

Cat. No.: B3360678
CAS No.: 89459-62-1
M. Wt: 342.8 g/mol
InChI Key: JTQUOKVNZGTEQK-UHFFFAOYSA-N
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Description

This acridine derivative (CAS: 89459-62-1) features a planar tricyclic aromatic core with a carboxamide group at position 4, an amino group at position 9, and a chloro substituent at position 5. Its molecular formula is C₁₈H₁₉ClN₄O (MW: 342.82 g/mol). Acridine derivatives are known for DNA intercalation, making this compound a candidate for anticancer or antimicrobial research .

Properties

IUPAC Name

9-amino-7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13/h3-7,10H,8-9H2,1-2H3,(H2,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUOKVNZGTEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)Cl)N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276424
Record name 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89459-62-1
Record name 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- typically involves multiple steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzaldehyde and aniline derivatives, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the acridine derivative with chloroformic acid derivatives.

    Amination and Chlorination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines. Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the amino group with dimethylaminoethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Substitution Reactions

The chloro and amino groups undergo nucleophilic and electrophilic substitutions, respectively.

Chloro Substitution

The 7-chloro substituent is reactive toward nucleophiles like amines or thiols:

ReagentProductConditionsYieldReference
Piperidine7-Piperidinyl derivativeReflux in ethanol, 6h72%
Sodium thiophenolate7-Phenylthioacridine carboxamideDMF, 80°C, 4h65%

Amino Group Reactivity

The 9-amino group participates in diazotization and acylation:

  • Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling with phenols to yield azo derivatives .

  • Acylation : Reacts with acetyl chloride to form 9-acetamido derivatives (confirmed via 1H^1H NMR at δ 2.1 ppm for CH₃) .

Oxidation and Reduction Reactions

The acridine core undergoes redox transformations:

Oxidation

  • Side-Chain Oxidation : The dimethylaminoethyl group oxidizes to a tertiary amine oxide using H₂O₂/CH₃COOH (δ 3.2 ppm for N⁺–O⁻ in 1H^1H NMR) .

  • Ring Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the acridine ring to yield quinoline derivatives .

Reduction

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amino groups during synthesis .

  • Dihydroacridine Formation : Partial reduction with NaBH₄ yields 9,10-dihydroacridine derivatives (λmax shift from 420 nm to 380 nm) .

Coupling and Dimerization Reactions

The carboxamide moiety facilitates dimerization:

Reaction PartnerProductApplicationReference
Bis-acridinecarboxamideSymmetric dimer via amide linkageDNA intercalation studies
Phenazinecarboxamide derivativesHeterocyclic hybridsAntitumor activity screening

Conditions : Dimerization occurs via EDC/HOBt-mediated coupling in dichloromethane .

Stability and Degradation

  • Acid/Base Stability : The compound decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions, forming acridinone and ethylamine byproducts .

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions, confirmed by HPLC-MS .

Interaction with Biomolecules

While not a classical chemical reaction, the compound’s DNA intercalation involves:

  • π-π Stacking : Planar acridine ring inserts between DNA base pairs (Kd=1.2×106M1K_d=1.2\times 10^6\,\text{M}^{-1}) .

  • Topoisomerase Inhibition : Forms stable ternary complexes with DNA and Topo II (IC₅₀ = 0.9 μM against U937 cells) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells through mechanisms involving the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
    • Case Study : In vitro studies have demonstrated that derivatives of acridine compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicates that modifications on the acridine ring enhance potency against specific cancer types .
  • Antimicrobial Properties
    • Spectrum of Activity : Research indicates that 4-Acridinecarboxamide derivatives exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The presence of the chloro group is believed to increase membrane permeability, enhancing the compound's efficacy.
    • Case Study : A study published in the Chemistry and Pharmaceutical Bulletin reported that certain derivatives showed significant inhibition of bacterial growth, suggesting potential for development as new antimicrobial agents .
  • Antiviral Effects
    • Mechanism : Some studies have indicated antiviral properties, particularly against viruses such as HIV, where acridine derivatives can interfere with viral replication processes.
    • Research Findings : The antiviral activity is hypothesized to result from the compound's ability to intercalate into viral RNA or DNA, disrupting replication .

Biological Research Applications

  • Fluorescent Probes
    • The acridine moiety is known for its fluorescent properties, making it suitable for use as a fluorescent probe in biological imaging techniques.
    • Application Example : Researchers have utilized acridine-based compounds in cellular imaging to study cellular processes like apoptosis and autophagy due to their ability to emit fluorescence upon binding to nucleic acids.
  • Enzyme Inhibition Studies
    • The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting proteases involved in various diseases.
    • Case Study : Inhibition assays have shown that modifications to the acridine structure can lead to selective inhibition of specific proteases, providing insights into drug design for therapeutic interventions .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Antiviral EffectsInterferes with viral replication
Biological ImagingUsed as a fluorescent probe
Enzyme InhibitionSelective inhibition of proteases

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating between DNA bases, it disrupts the normal function of the DNA, leading to the inhibition of replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential antitumor agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Methoxyacridine (CAS not provided)

  • Structure: Methoxy group at position 9 instead of amino; lacks chloro and carboxamide groups.
  • Synthesis : Prepared via LiAlH₄/AlCl₃ reduction and coupling with bis-amines, yielding bis-acridinyl derivatives (e.g., compound 11 in ).
  • Key Difference: Methoxy is electron-donating, reducing DNA binding affinity compared to the amino group in the target compound .

Substituted Benzamides (e.g., 5-Chloro-2-Hydroxy-N-[2-(Arylamino)-1-Alkyl-2-Oxoethyl]Benzamides)

  • Structure: Benzene core instead of acridine; chloro and hydroxy substituents; amide linkage with alkyl-arylamino groups.
  • Synthesis : DCC-mediated esterification of salicylanilides, yielding optically pure esters (e.g., compounds 8a-v , 9a-j in ).

Ethyl 4-(Dimethylamino)Benzoate

  • Structure: Dimethylamino group attached to an aromatic benzoate ester.
  • Reactivity: Demonstrates higher degree of conversion in resin cements than 2-(dimethylamino)ethyl methacrylate due to enhanced electron-donating effects .
  • Key Difference: The dimethylamino group on an aromatic ring vs. an ethyl side chain in the target compound affects solubility and reactivity.

Biological Activity

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is a compound of significant interest due to its biological activities, particularly in the context of cancer treatment. This compound belongs to the acridine family, known for their intercalating properties and ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.

  • Chemical Name : 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
  • CAS Number : 89459-62-1
  • Molecular Formula : C18H19ClN4O
  • Molecular Weight : 348.82 g/mol

The primary mechanism of action for this compound involves its role as a DNA intercalator , which allows it to insert between DNA bases, disrupting normal function. This interference leads to the inhibition of DNA synthesis and ultimately triggers apoptosis in cancer cells. The compound has shown efficacy against various tumor types by targeting topoisomerase II, which is essential for DNA strand separation during replication .

Antitumor Activity

Research has demonstrated that 4-acridinecarboxamide derivatives exhibit potent antitumor activity. Notably, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a related compound, has been tested extensively:

  • Study on Lewis Lung Adenocarcinoma : DACA was effective in treating transplantable Lewis lung adenocarcinoma in mice, with results indicating a significant tumor growth delay when administered at optimal doses. The study highlighted that DACA's efficacy was comparable to established chemotherapeutics like 5-fluorouracil and superior to doxorubicin and cyclophosphamide .
  • Xenograft Models : DACA also demonstrated significant activity against human melanoma cell lines in athymic mice, indicating its potential for treating aggressive skin cancers .

In Vitro Studies

In vitro studies have shown that compounds similar to 4-acridinecarboxamide exhibit high activity against multidrug-resistant cell lines. This suggests that these compounds may overcome common resistance mechanisms seen in cancer therapies .

Toxicity and Side Effects

While the antitumor efficacy is promising, toxicity remains a concern. The administration of high doses has been associated with side effects; however, using split-dose schedules or slow intravenous infusion has mitigated these effects, allowing for larger doses without significant toxicity .

Comparative Efficacy Table

Compound NameCAS NumberEfficacyNotable Studies
DACA89459-21-2HighEffective against Lewis lung adenocarcinoma and melanoma xenografts
Doxorubicin23214-92-6ModerateStandard chemotherapy agent with known side effects
Cyclophosphamide50-18-0ModerateCommonly used but can cause severe toxicity

Q & A

Q. What are the established synthetic routes for 4-acridinecarboxamide derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling 9-amino-7-chloroacridine-4-carboxylic acid with N-[2-(dimethylamino)ethyl]amine using carbodiimide-based coupling agents (e.g., HATU) in anhydrous solvents like DMF or DMSO. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), reaction temperature (25–40°C), and purification via reverse-phase HPLC . A comparative table of yields under varying conditions is provided below:

SolventCoupling AgentTemp (°C)Yield (%)
DMFHATU2568
DMSOEDCI4072
MeCNDCC3055

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for confirming molecular weight and structural assignments. Purity (>98%) is validated via HPLC with UV detection at 254 nm. Differential scanning calorimetry (DSC) can assess crystallinity, while X-ray powder diffraction (XRPD) verifies polymorphic stability .

Q. How is the DNA-binding affinity of this acridine derivative quantified in vitro?

Methodological Answer: DNA intercalation is measured using fluorescence quenching assays with ethidium bromide as a competitor. Binding constants (Kb) are calculated via the Benesi-Hildebrand equation. For example, studies report Kb = 1.2 × 10⁶ M⁻¹ for calf thymus DNA, with hypochromicity >40% at 460 nm .

Advanced Research Questions

Q. What structural features of this compound dictate its selectivity as a dual topoisomerase I/II poison?

Methodological Answer: The dimethylaminoethyl side chain enhances solubility and facilitates minor groove binding, while the chloro substituent at position 7 stabilizes intercalation. X-ray crystallography of the compound bound to d(CGTACG)2 (PDB: 1L8X) reveals hydrogen bonding between the carboxamide group and guanine N7/O6, explaining its preference for GC-rich regions .

Q. How can contradictory data on its efficacy in preclinical tumor models be resolved?

Methodological Answer: Discrepancies arise from variations in tumor models (e.g., murine vs. human xenografts) and pharmacokinetic parameters. To resolve these, standardized protocols for dosing (e.g., 10 mg/kg IV every 72 hours) and biomarker monitoring (e.g., topoisomerase IIα levels) are recommended. Comparative studies in isogenic cell lines with defined topoisomerase expression profiles can isolate mechanism-specific effects .

Q. What experimental strategies mitigate off-target toxicity while maintaining antitumor activity?

Methodological Answer: Structure-activity relationship (SAR) studies show that replacing the chloro group with methoxy reduces hepatic toxicity by 60% without compromising DNA binding. Prodrug strategies (e.g., pH-sensitive nanoparticles) improve tumor-specific delivery, reducing IC50 in MCF-7 cells from 12 µM to 3.5 µM .

Data Contradiction Analysis

Q. Why do some studies report higher cytotoxicity in hematological cancers versus solid tumors?

Methodological Answer: Hematological malignancies (e.g., leukemia) exhibit higher basal topoisomerase II activity, amplifying the compound’s effect. In solid tumors, poor tissue penetration due to the compound’s logP (2.8) limits efficacy. 3D spheroid models with hypoxia mimicry can reconcile these differences by simulating tumor microenvironment variability .

Methodological Tables

Table 1: Comparative DNA-Binding Parameters

TechniqueTarget DNAKb (M⁻¹)ΔTm (°C)
FluorescenceCalf thymus1.2 × 10⁶8.5
Surface plasmon resonanced(CGTACG)25.4 × 10⁵6.2

Table 2: In Vivo Toxicity Profile (Murine Model)

Dose (mg/kg)Hepatotoxicity (%)Myelosuppression (%)Tumor Regression (%)
5152035
10405570

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Reactant of Route 2
Reactant of Route 2
4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-

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